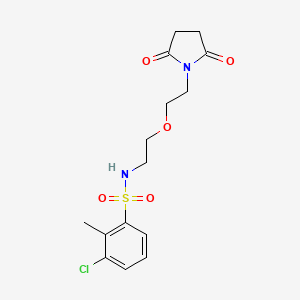

3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylbenzenesulfonamide" is a chemically complex molecule that appears to be related to a family of benzenesulfonamide derivatives. These derivatives are known for their diverse biological activities and applications in various fields of chemistry and medicine. The papers provided discuss related compounds and their synthesis, structure, and potential applications, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of chloro groups and other substituents to the benzenesulfonamide core. For instance, the synthesis of N-chloro-N-methoxybenzenesulfonamide, as described in the first paper, involves a straightforward and economical preparation yielding chlorinated products in good to high yields . Similarly, the synthesis of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential anti-HIV activity indicates a multi-step process to incorporate various functional groups onto the benzenesulfonamide scaffold . These methods could be relevant to the synthesis of the compound , suggesting a possible multi-step synthetic route involving chlorination and the addition of a dioxopyrrolidinyl ethoxyethyl group.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The third paper provides a detailed analysis of the molecular structure of 2-ammonio-5-chloro-4-methylbenzenesulfonate, confirming the zwitterionic tautomeric form through single-crystal data . This insight into the tautomeric forms and the presence of zwitterionic states could be relevant to understanding the molecular structure of "this compound," which may also exhibit tautomeric shifts and zwitterionic characteristics.

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives is highlighted by their ability to undergo chlorination reactions. The first paper discusses the use of N-chloro-N-methoxybenzenesulfonamide as a chlorinating reagent for various substrates, including phenols and aromatic amines . This suggests that the compound may also participate in chlorination reactions or act as a chlorinating agent due to the presence of the chloro group in its structure.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of "this compound," they do provide information on related compounds. For example, the solvate forms of 2-ammonio-5-chloro-4-methylbenzenesulfonate indicate the potential for solvate formation in the compound of interest, which could affect its solubility, stability, and crystalline properties . The anti-HIV activity of related benzenesulfonamide derivatives also suggests potential biological properties that could be explored for the compound .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Compounds similar to 3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylbenzenesulfonamide have been studied for their synthesis and structural properties. For instance, the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists highlight the potential of such compounds in drug development, particularly as antagonists in the prevention of HIV-1 infection (Cheng De-ju, 2015).

Catalysis and Oxidation Reactions

A study on the oxidation of hydrocarbons by aqueous platinum salts using p-toluenesulfonic acid as a substrate illustrates the catalytic potential of sulfonamide compounds in selective oxidation processes, which could be relevant for the chemical transformations involving compounds like this compound (J. Labinger et al., 1993).

Regioselectivity in Reactions

The study on regioselectivity in reactions of N-(polychloroethylidene)-sulfonamides with pyrrole derivatives reveals insights into the chemical behavior and reaction patterns of sulfonamide compounds, which could inform synthetic strategies involving this compound (I. Rozentsveig et al., 2008).

Anticancer Properties

Research into the synthesis, crystal structure, and anticancer properties of sulfonamide compounds showcases the therapeutic applications of such molecules. These studies suggest the potential of this compound and structurally similar compounds in medicinal chemistry and drug development (Zhang et al., 2010).

Corrosion Inhibition

Quantum chemical and molecular dynamic simulation studies on piperidine derivatives as corrosion inhibitors of iron indicate the application of sulfonamide compounds in materials science, particularly in corrosion protection. This could extend to compounds like this compound (S. Kaya et al., 2016).

Mecanismo De Acción

Target of Action

The primary targets of this compound are carbonic anhydrase isoenzymes . These are important metalloenzymes involved in many physiological processes, including pH control, fluid secretion, and ion transport .

Biochemical Pathways

The compound affects the biochemical pathway involving the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3–) and protons (H+) via a metal hydroxide nucleophilic mechanism . This pathway is crucial for many biochemical and physiological processes associated with pH control, fluid secretion, and ion transport .

Result of Action

The compound effectively inhibits the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that it could have potential anti-fibrotic effects .

Propiedades

IUPAC Name |

3-chloro-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O5S/c1-11-12(16)3-2-4-13(11)24(21,22)17-7-9-23-10-8-18-14(19)5-6-15(18)20/h2-4,17H,5-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYWZZMXBBSBLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCOCCN2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540507.png)

![3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde](/img/structure/B2540508.png)

![1-Methyl-2-propan-2-yl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]imidazole-4-sulfonamide](/img/structure/B2540514.png)

![9-(4-fluorophenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2540521.png)

![(3-chlorophenyl)[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2540530.png)